molecular formula C10H20N2O3 B6361191 tert-butyl N-[(3S,4R)-4-hydroxypiperidin-3-yl]carbamate CAS No. 1549812-73-8

tert-butyl N-[(3S,4R)-4-hydroxypiperidin-3-yl]carbamate

Cat. No.: B6361191
CAS No.: 1549812-73-8
M. Wt: 216.28 g/mol
InChI Key: REUNVCLBHFFYFH-JGVFFNPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of tert-butyl N-[(3S,4R)-4-hydroxypiperidin-3-yl]carbamate involves several steps. One common method includes the reaction of tert-butyl carbamate with a suitable piperidine derivative under controlled conditions . The reaction typically requires the use of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the desired product. The reaction is carried out in an appropriate solvent, such as tetrahydrofuran or dimethylformamide, at a specific temperature and for a defined period .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Properties

IUPAC Name

tert-butyl N-[(3S,4R)-4-hydroxypiperidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-7-6-11-5-4-8(7)13/h7-8,11,13H,4-6H2,1-3H3,(H,12,14)/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REUNVCLBHFFYFH-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CNCC[C@H]1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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